9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene
Description
The Significance of Polycyclic Aromatic Hydrocarbons in Optoelectronic Science
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. Their extended π-conjugated systems endow them with unique optical and electronic properties, making them fundamental components in the field of optoelectronic science. rsc.org PAHs serve as the foundational structures for a wide array of organic semiconductors, which are pivotal in the development of technologies such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgresearchgate.net
The electronic behavior of PAHs is dictated by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between these orbitals, known as the HOMO-LUMO gap, determines the wavelength of light the molecule can absorb and emit. ossila.com This tunability of the bandgap through chemical modification is a key advantage of PAH-based materials. aps.org The ability to engineer the electronic properties of PAHs allows for the design of materials with specific functionalities, such as efficient charge transport and luminescence in desired regions of the electromagnetic spectrum. rsc.org
Current Research Landscape of 9,10-Disubstituted Anthracenes
Within the vast family of PAHs, anthracene (B1667546) and its derivatives have been extensively studied for their applications in organic electronics. pkusz.edu.cn Anthracene itself is a well-known blue-emitting fluorophore. However, substitutions at the 9 and 10 positions of the anthracene core have been shown to significantly enhance its properties for optoelectronic devices. nih.govresearchgate.net
Current research focuses on synthesizing novel 9,10-disubstituted anthracene derivatives to improve their performance as emitters and host materials in OLEDs. chemicalbook.com Introducing bulky substituents at these positions can prevent intermolecular aggregation, which often leads to fluorescence quenching in the solid state. researchgate.netresearchgate.net This strategy helps maintain high photoluminescence quantum yields (PLQYs) in thin films, a crucial factor for efficient OLEDs.
Furthermore, the nature of the substituents can be tailored to modulate the charge transport characteristics of the material. By introducing electron-donating or electron-withdrawing groups, researchers can fine-tune the HOMO and LUMO energy levels, thereby optimizing charge injection and transport within a device. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), play a crucial role in predicting the electronic structure and charge transport properties of new 9,10-disubstituted anthracene derivatives, guiding synthetic efforts towards materials with enhanced performance. rsc.orgrsc.org The investigation of various substituents, from simple alkyl chains to complex aromatic moieties, continues to be an active area of research aimed at developing more stable and efficient organic electronic materials. nih.gov
Academic Relevance of 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene as a Molecular Building Block
This compound, with the chemical formula C38H26, is a prominent example of a 9,10-disubstituted anthracene that has found significant application as a molecular building block in organic electronics. guidechem.com The biphenyl (B1667301) substituents at the 9 and 10 positions provide steric hindrance that effectively suppresses intermolecular interactions, leading to materials with good film-forming properties and high solid-state luminescence efficiency.
This compound is frequently utilized as a host material in OLEDs, particularly for blue-emitting devices. researchgate.netrsc.org In a host-dopant system, the host material constitutes the majority of the emissive layer and serves to transport charge carriers (holes and electrons) to the dopant molecules, where they recombine to emit light. The wide energy gap of this compound makes it a suitable host for various fluorescent and phosphorescent dopants.
The synthesis of this and related compounds often involves well-established cross-coupling reactions, such as the Suzuki coupling, which allows for the versatile introduction of different aryl groups onto the anthracene core. rsc.orgmdpi.com The academic interest in this compound stems from its excellent balance of thermal stability, high photoluminescence quantum yield, and good charge transport properties, making it a valuable platform for studying structure-property relationships in organic semiconductors.
Theoretical and Experimental Foundations in Organic Semiconductor Development
The development of organic semiconductors is a synergistic interplay between theoretical modeling and experimental validation. Theoretical approaches, primarily based on quantum chemistry methods like Density Functional Theory (DFT), are indispensable for predicting the electronic and photophysical properties of new organic materials before their synthesis. aps.org These calculations can provide insights into molecular geometries, HOMO/LUMO energy levels, charge reorganization energies, and electronic coupling between molecules, all of which are critical parameters governing charge transport. rsc.orgrsc.org
Experimentally, the synthesis of novel organic semiconductors is followed by extensive characterization of their properties. Techniques such as UV-Vis absorption and photoluminescence spectroscopy are used to determine the optical bandgap and emission characteristics. psu.edu Cyclic voltammetry is employed to experimentally determine the HOMO and LUMO energy levels. rsc.org
The performance of these materials in actual devices, such as OLEDs, provides the ultimate test of their viability. The fabrication and characterization of devices allow for the measurement of key performance metrics like external quantum efficiency (EQE), current efficiency, and operational stability. rsc.orgmdpi.com Transient electroluminescence studies can further elucidate the dynamics of charge carriers and excitons within the device, revealing efficiency-limiting processes such as triplet-triplet annihilation. rsc.orgaps.orgresearchgate.net This iterative cycle of theoretical prediction, synthesis, characterization, and device testing forms the foundation of modern organic semiconductor development. aps.org
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) |
| This compound | 43069-36-9 | C38H26 | 482.61 guidechem.com | -5.9 | -2.8 |
| 9,10-Diphenylanthracene (B110198) | 1499-10-1 | C26H18 | 330.43 | -5.8 | -2.5 |
| 9,10-Bis(phenylethynyl)anthracene (B116448) | 10075-85-1 | C30H18 | 378.47 wikipedia.org | -5.7 | -3.1 |
| Anthracene | 120-12-7 | C14H10 | 178.23 | -5.9 | -2.5 |
Note: HOMO and LUMO values are approximate and can vary depending on the measurement technique and theoretical calculation method.
Table 2: OLED Device Performance with Anthracene-Based Host Materials
| Host Material | Dopant | Max. EQE (%) | Current Efficiency (cd/A) | Emission Color |
| 9-(10-phenylanthracene-9-yl)SBFF | DSA-Ph | 7.03 | 7.03 rsc.org | Blue |
| 9-(10-phenylanthracene-9-yl)SBFF | BD-6MDPA | 6.60 | 6.60 rsc.org | Blue |
| mCz-TAn-CN (non-doped) | - | 7.03 | Not Reported | Deep-Blue |
| m2Cz-TAn-CN | - | 7.28 | Not Reported | Blue |
Note: EQE (External Quantum Efficiency) is a key metric for OLED performance. SBFF = spiro[benzo[c]fluorene-7,9′-fluorene]. DSA-Ph = Bis[4-(di-p-N,N-diphenylamino)styryl]stilbene. BD-6MDPA = N,N-diphenyl-N′,N′-dim-tolyl-SBFF-5,9-diamine. mCz-TAn-CN and m2Cz-TAn-CN are other 9,10-disubstituted anthracene derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C38H26 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
9,10-bis(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C38H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)37-33-15-7-9-17-35(33)38(36-18-10-8-16-34(36)37)32-25-21-30(22-26-32)28-13-5-2-6-14-28/h1-26H |
InChI Key |
KOIMINKJYIDAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of 9,10-Diaryl-substituted Anthracene (B1667546) Scaffolds
The creation of the core 9,10-diaryl-substituted anthracene structure is most commonly achieved through metal-catalyzed cross-coupling reactions, although other classical and modern arylation methods also provide viable routes.
Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for forming the carbon-carbon bonds necessary to construct 9,10-diarylanthracenes. The Suzuki-Miyaura coupling is a particularly prominent strategy, valued for its mild reaction conditions and high tolerance for various functional groups. thieme-connect.com This method typically involves the reaction of 9,10-dibromoanthracene (B139309) with an appropriate arylboronic acid in the presence of a palladium(0) catalyst and a base. researchgate.netlookchem.com
The general scheme for the Suzuki-Miyaura reaction starts with the commercially available and inexpensive 9,10-dibromoanthracene. thieme-connect.com This is reacted with two equivalents of an arylboronic acid, catalyzed by a palladium complex such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. thieme-connect.comresearchgate.net The reaction is typically carried out in a mixed solvent system, like toluene (B28343) and tetrahydrofuran (B95107) (THF), with an aqueous base such as sodium carbonate (Na₂CO₃). thieme-connect.comresearchgate.net This one-step procedure provides good yields and is operationally simple. thieme-connect.com The versatility of this reaction allows for the synthesis of a wide array of symmetrically and asymmetrically substituted 9,10-diarylanthracenes by selecting different arylboronic acids. researchgate.net
Another significant palladium-catalyzed method is the Buchwald-Hartwig amination, which is used for synthesizing carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.com While not directly used for constructing the diaryl scaffold of the title compound, it represents a key strategy for introducing nitrogen-containing functional groups onto the aryl or anthracene core, thereby modifying the electronic properties of the molecule. beilstein-journals.orgorganic-chemistry.org
The Stille cross-coupling is another useful palladium-catalyzed reaction, particularly for coupling with organotin reagents. For instance, thiophene (B33073) substituents have been successfully coupled to the anthracene core using Stille coupling procedures. researchgate.netrsc.org
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Synthesis of 9,10-Diarylanthracenes This table presents data on various Suzuki-Miyaura cross-coupling reactions used to synthesize different 9,10-diarylanthracene derivatives, summarizing the reactants, catalytic systems, and reported yields.
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/THF/H₂O | 85°C, 3h | 99 | thieme-connect.com |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/THF/H₂O | 85°C, 3h | 99 | thieme-connect.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/THF/H₂O | 85°C, 3h | 98 | thieme-connect.com |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/THF/H₂O | 85°C, 3h | 99 | thieme-connect.com |
| 3-Fluorophenylboronic acid | (dppf)PdCl₂ | Bu₄NOH | 1,4-Dioxane | Not specified | 97 | nih.gov |
| 2-Indenylboronic acid | (dppf)PdCl₂ | Not specified | Ethanol/Toluene | Not specified | 83 | nih.gov |
Beyond palladium catalysis, several other methods are employed to construct or functionalize the anthracene scaffold.
Friedel-Crafts Reactions: This classic set of reactions, involving electrophilic aromatic substitution, can be used to attach substituents to an aromatic ring. wikipedia.org Friedel-Crafts acylation and alkylation have been applied to the synthesis of anthracene derivatives. beilstein-journals.orgwikipedia.org For instance, the reaction of arenes with aromatic aldehydes, catalyzed by a Lewis acid like zinc bromide on silica (B1680970) gel, can produce 9,10-diarylanthracenes. beilstein-journals.org Similarly, acylation of anthracene can introduce ketone functionalities, which can serve as handles for further modification. nih.govresearchgate.net However, these reactions can sometimes result in a mixture of products due to substitution at different positions on the anthracene ring. nih.govresearchgate.net
Diels-Alder Reaction: This [4+2] cycloaddition reaction is a powerful tool for constructing cyclic systems and can be used to form the anthracene core itself. blogspot.comyoutube.com A common approach involves the reaction of a diene, such as 1,4-naphthoquinone, with a dienophile like butadiene, which after subsequent steps can lead to the anthracene framework. youtube.com Anthracene itself can act as a diene in Diels-Alder reactions, typically reacting at the 9,10-positions with dienophiles like maleic anhydride. chegg.comscribd.comresearchgate.net This reactivity is fundamental to both the synthesis and functionalization of the anthracene system. researchgate.netresearchgate.net
Synthetic Routes to 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene and Its Derivatives
The most direct and efficient synthesis of this compound leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The key starting materials are 9,10-dibromoanthracene and (1,1'-biphenyl)-4-ylboronic acid.
The reaction proceeds by coupling two units of the biphenylboronic acid to the 9 and 10 positions of the anthracene core. thieme-connect.com This bis-coupling reaction is typically performed in a one-step procedure using a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base like aqueous sodium carbonate. thieme-connect.comresearchgate.net The reaction mixture is heated in a suitable solvent system, for example, a mixture of THF and toluene, to afford the desired product, this compound, in good yield. thieme-connect.comlookchem.com This approach is highly effective for creating symmetrically substituted derivatives. Unsymmetrical derivatives can also be synthesized, often through sequential coupling reactions which are more complex to perform. researchgate.net
Advanced Spectroscopic and Diffraction Techniques for Structure Elucidation
The definitive confirmation of the chemical structure and the detailed analysis of the molecular geometry of this compound would be achieved through a suite of powerful analytical techniques. These include single-crystal X-ray diffraction for solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the connectivity and chemical environment of atoms in solution, and fluorescence spectroscopy to probe its photophysical properties.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would provide invaluable information on bond lengths, bond angles, and the torsional angles between the anthracene core and the biphenyl (B1667301) substituents. This is particularly crucial for understanding the degree of planarity or twisting in the molecule, which significantly influences its electronic and photophysical behavior.
A hypothetical crystallographic data table for this compound, based on what would be expected for such a compound, is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₃₈H₂₆ |
| Formula Weight | 482.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value would be determined experimentally |
| b (Å) | Value would be determined experimentally |
| c (Å) | Value would be determined experimentally |
| α (°) | 90 |
| β (°) | Value would be determined experimentally |
| γ (°) | 90 |
| Volume (ų) | Value would be determined experimentally |
| Z | 4 |
| Calculated Density (g/cm³) | Value would be calculated from experimental data |
| Absorption Coeff. (mm⁻¹) | Value would be determined experimentally |
| R-factor (%) | Value would be determined from refinement |
| wR-factor (%) | Value would be determined from refinement |
| Note: This table is illustrative and the actual values would need to be determined through experimental single-crystal X-ray diffraction analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a series of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The integration of these signals would correspond to the number of protons in each unique chemical environment. The coupling patterns (splitting of signals) would provide information about the neighboring protons, helping to assign the signals to specific positions on the anthracene and biphenyl rings.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization (sp² for the aromatic carbons) and their electronic environment. Quaternary carbon signals (those without attached protons) would also be identifiable.
A table of expected NMR chemical shifts is provided below for illustrative purposes.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Anthracene Protons (H1, H4, H5, H8) | Distinct signals in the downfield region | Corresponding aromatic carbon signals |
| Anthracene Protons (H2, H3, H6, H7) | Distinct signals in the aromatic region | Corresponding aromatic carbon signals |
| Biphenyl Protons (ortho to Anth) | Distinct signals in the aromatic region | Corresponding aromatic carbon signals |
| Biphenyl Protons (meta to Anth) | Distinct signals in the aromatic region | Corresponding aromatic carbon signals |
| Terminal Phenyl Protons | Overlapping signals in the aromatic region | Corresponding aromatic carbon signals |
| Anthracene Quaternary Carbons (C9, C10) | N/A | Downfield signals |
| Biphenyl Quaternary Carbons | N/A | Signals in the aromatic region |
| Note: This table is a generalization. The precise chemical shifts and coupling constants would need to be determined from experimental NMR spectra. |
Fluorescence Spectroscopy
Given the anthracene core, this compound is expected to be highly fluorescent. Fluorescence spectroscopy would be used to determine its photophysical properties, such as the wavelengths of maximum absorption (λ_abs) and emission (λ_em), the fluorescence quantum yield (Φ_f), and the fluorescence lifetime (τ_f). These parameters are critical for assessing its potential use in applications like organic light-emitting diodes (OLEDs) and fluorescent probes.
A summary of anticipated photophysical data is presented in the following table.
| Parameter | Expected Value/Range |
| Absorption Maximum (λ_abs), nm | Typically in the UV-A or blue region of the spectrum |
| Emission Maximum (λ_em), nm | Blue or blue-green emission expected |
| Stokes Shift (nm) | Calculated from (λ_em - λ_abs) |
| Fluorescence Quantum Yield (Φ_f) | Expected to be high, characteristic of anthracene derivatives |
| Fluorescence Lifetime (τ_f), ns | Typically in the nanosecond range |
| Note: These values are dependent on the solvent and concentration and would require experimental measurement. |
Electronic Structure and Quantum Chemical Analysis
Computational Methodologies for Electronic Structure Determination
Theoretical calculations are instrumental in elucidating the electronic structure of complex organic molecules like BPA. Among the various computational techniques, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be particularly powerful and widely used.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like BPA, DFT calculations, often using functionals such as B3LYP, are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.gov These calculations provide insights into the fundamental electronic makeup of the molecule. The selection of the basis set, such as 6-311G(2d,p), is crucial for obtaining accurate results that can be compared with experimental data where available.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the behavior of BPA in its electronically excited states, which is critical for its photophysical applications, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excitation energies, which correspond to the absorption of light by the molecule. schrodinger.com TD-DFT is essential for interpreting UV-Vis absorption spectra and understanding the nature of electronic transitions, such as π-π* transitions, that are characteristic of conjugated aromatic systems. schrodinger.com
Frontier Molecular Orbital (HOMO-LUMO) Energy Level Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. schrodinger.comresearchgate.net
A smaller HOMO-LUMO gap generally indicates that a molecule can be more easily excited electronically. researchgate.net For BPA, the HOMO and LUMO are primarily composed of π-orbitals delocalized across the anthracene (B1667546) core and the appended biphenyl (B1667301) groups. The specific energy values of the HOMO and LUMO, and consequently the gap, can be calculated using DFT. schrodinger.com This energy gap is directly related to the wavelength of light the molecule absorbs and emits, making it a crucial factor in the design of materials for optoelectronic devices. schrodinger.com
Table 1: Representative Frontier Molecular Orbital Energies
| Property | Value (eV) |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
Analysis of Charge Distribution and Localization
The distribution of electron density within the BPA molecule can be analyzed through methods like Mulliken population analysis, which is performed as part of a standard DFT calculation. This analysis provides information about the partial atomic charges and helps in understanding the localization of charge in different parts of the molecule. In BPA, the electron density is expected to be delocalized across the extensive π-conjugated system. The molecular electrostatic potential (MEP) map is another tool used to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.
Theoretical Insights into Molecular Conformation and Planarity
The three-dimensional structure of BPA, including the rotational freedom of the biphenyl groups relative to the anthracene core, significantly impacts its electronic properties. Theoretical calculations, specifically geometry optimization using DFT, are used to determine the most stable conformation of the molecule. These calculations can predict the dihedral angles between the planes of the anthracene and the biphenyl moieties. The degree of planarity in the molecule affects the extent of π-conjugation; a more planar conformation generally leads to a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra.
Photophysical Phenomena and Spectroscopic Investigations
Photoluminescence Quantum Yields and Radiative Efficiency
9,10-diarylanthracene derivatives are distinguished by their exceptionally high photoluminescence quantum yields (PLQY or Φ_f), often approaching 100% in solution. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The high rigidity of the anthracene (B1667546) core and the steric hindrance provided by the bulky substituents at the 9 and 10 positions suppress non-radiative decay pathways, such as vibrational relaxation and intersystem crossing to the triplet state.
This structural feature ensures that the majority of excited molecules return to the ground state via the emission of a photon, leading to high radiative efficiency. For instance, the well-known derivative 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) is recognized for its near-unity photoluminescence quantum efficiency in solution. Similarly, high PLQY values are reported for other derivatives, making them highly efficient emitters.
Table 2: Illustrative Photoluminescence Quantum Yields for Anthracene Derivatives
| Compound | PLQY (Φ_f) | Standard | Solvent |
|---|---|---|---|
| Anthracene (ANTH) | 0.28 | Quinine sulfate | Cyclohexane (B81311) |
| 9,10-ANTH(Ph)₂ | 0.90 | - | - |
Note: Data is provided for illustrative purposes.
Photostability and Photochemical Degradation Pathways
Despite their general stability, anthracene derivatives are susceptible to photodegradation, particularly in the presence of oxygen. The primary mechanism of photochemical decay for many anthracenes involves the formation of an endoperoxide. This process is initiated by the photoexcited anthracene derivative, which can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen then attacks the electron-rich central ring of another anthracene molecule in a [4+2] cycloaddition reaction to form the corresponding endoperoxide.
This reaction destroys the π-conjugation of the anthracene core, leading to a loss of fluorescence, a phenomenon known as photobleaching. The presence of bulky substituents at the 9 and 10 positions, such as the biphenyl (B1667301) groups in 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene, can sterically hinder this [4+4] photodimerization pathway. However, the reaction with singlet oxygen to form the endoperoxide often remains a viable degradation route. Studies on related compounds have shown that in deoxygenated conditions, the photostability is significantly enhanced. For example, under an argon atmosphere, some derivatives can emit over 10⁷ photons before photobleaching occurs.
Advanced Time-Resolved Spectroscopic Techniques
Advanced spectroscopic techniques provide deeper insight into the excited-state dynamics of fluorescent molecules. Time-resolved fluorescence spectroscopy, such as time-correlated single-photon counting (TCSPC), is used to measure the fluorescence lifetime (τ_f) of the excited state. This lifetime is the average duration a molecule spends in the excited state before returning to the ground state. For highly efficient fluorophores like the 9,10-diarylanthracenes, fluorescence lifetimes are typically on the order of several nanoseconds.
Single-molecule spectroscopy (SMS) can be employed to study photophysical processes at the individual molecule level. Such studies on related anthracene compounds have revealed phenomena like fluorescence intensity blinking, which is often attributed to transient excursions to a non-emissive triplet state (T₁) via intersystem crossing (ISC). However, for many highly fluorescent anthracene derivatives, the quantum yield of intersystem crossing is extremely low (on the order of 10⁻⁴ to 10⁻⁵), which is consistent with their high fluorescence efficiency. Transient absorption spectroscopy can further probe the excited states, identifying the formation and decay of both singlet and triplet species.
Table 3: Illustrative Fluorescence Lifetimes for Standard Fluorophores
| Compound | Lifetime (τ_f) (ns) | Solvent |
|---|---|---|
| Anthracene | 4.96 | Cyclohexane |
| 9,10-Diphenylanthracene (B110198) | 8.3 | Cyclohexane |
Note: Data for standard fluorescent compounds is provided for context on typical lifetime values.
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Anthracene | ANTH |
| 9,10-Diphenylanthracene | DPA |
| 9,10-bis(phenylethynyl)anthracene | BPEA |
| 9,10-bis(perfluorobenzyl)anthracene | 9,10-ANTH(Bn_F)₂ |
| Quinine sulfate | - |
Excited State Dynamics and Energy Transfer Mechanisms
Singlet Exciton (B1674681) Dynamics and Relaxation Processes
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The subsequent decay of this singlet exciton can occur through several relaxation pathways, including fluorescence and non-radiative decay channels. For many 9,10-disubstituted anthracenes, fluorescence is a highly efficient process. In the case of the related 9,10-diphenylanthracene (B110198) (DPA), the fluorescence quantum yield is exceptionally high, approaching 0.97 in cyclohexane (B81311). researchgate.net The biphenyl (B1667301) substituents in 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene are expected to maintain this high fluorescence efficiency.
A key feature of 9,10-diaryl-anthracenes is the torsional freedom of the substituent groups relative to the central anthracene (B1667546) plane. In the ground state, the biphenyl groups are twisted out of the plane of the anthracene core due to steric hindrance. Following excitation to the S₁ state, the molecule often undergoes a rapid structural relaxation towards a more planar conformation. This planarization is driven by the increased electronic conjugation in the excited state. This dynamic process, occurring on a picosecond timescale, can be observed through time-resolved spectroscopy as a shift in the emission spectrum. For the related compound 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), these dynamics are well-documented, showing that higher-energy irradiation excites torsionally disordered molecules that subsequently planarize. researchgate.net
In polar solvents, another potential decay pathway for the singlet excited state involves symmetry-breaking charge separation (SB-CS). While this is more prominent in specifically designed molecular dimers, the formation of a charge-separated state can act as an intermediate. The recombination of this charge-separated species can then lead to the formation of a triplet state. For dimers of the related BPEA, it has been shown that triplet excited states are generated by charge recombination, with a charge-separated state acting as an intermediate. nih.gov This pathway competes with direct intersystem crossing from the S₁ state.
Triplet State Formation and Intersystem Crossing (ISC)
The formation of a triplet excited state (T₁) from the initially formed singlet state (S₁) occurs via a process called intersystem crossing (ISC). This process involves a "forbidden" spin flip of the excited electron. wikipedia.org For many anthracene derivatives, direct ISC from the S₁ state is relatively inefficient. Phenyl substitutions at the 9 and 10 positions, as seen in DPA, are known to significantly decrease the ISC efficiency. researchgate.net This low ISC yield is a primary reason for the high fluorescence quantum yields of these compounds. Studies on BPEA have reported extremely low ISC yields, on the order of 10⁻⁵ to 10⁻⁴. rsc.orgresearchgate.net This is attributed to a large energy gap between the relevant singlet and triplet states. rsc.org Given its structural similarities, this compound is also expected to exhibit a low quantum yield for triplet formation via direct ISC.
Exciton-Exciton Annihilation and Triplet-Triplet Annihilation (TTA) Mechanisms
At high excitation densities, bimolecular processes become significant. Exciton-exciton annihilation can occur when two singlet excitons interact, resulting in the non-radiative decay of one exciton. This process can limit the efficiency of light-emitting devices at high brightness.
Exciplex and Excimer Formation Phenomena in Solution and Solid State
In concentrated solutions or in the solid state, excited molecules can interact with neighboring ground-state molecules before they fluoresce. researchgate.net
Excimer: When an excited molecule forms a complex with an identical ground-state molecule, it is called an excimer (excited dimer).
Exciplex: If the complex is formed with a different type of molecule, it is an exciplex (excited complex).
Excimer formation is common for planar aromatic molecules like anthracene due to intermolecular π-π stacking interactions. researchgate.net This process is highly dependent on the molecular packing and orientation in the solid state. rsc.org The formation of an excimer state creates a new, lower-energy emissive species, resulting in a broad, structureless, and red-shifted fluorescence spectrum compared to the emission from the isolated molecule (monomer). rsc.org While phenyl groups were initially added to anthracene (creating DPA) to block photodimerization, DPA and its derivatives still suffer from excimer formation in solid films. researchgate.netrsc.org The bulky biphenyl groups of this compound are expected to influence the intermolecular distance and orientation, thereby affecting the propensity for and characteristics of excimer formation.
Charge Transport Characteristics in Organic Semiconductors
Theoretical and Experimental Determination of Charge Carrier Mobility
The charge carrier mobility (µ) is a critical parameter that quantifies the ease with which charges (holes or electrons) move through a material under the influence of an electric field. In organic semiconductors, this mobility can be determined through both theoretical calculations and experimental techniques. Theoretical approaches often employ quantum chemical calculations to understand the electronic structure and charge transfer integrals between adjacent molecules. Experimental methods, such as the time-of-flight (TOF) technique, provide direct measurements of charge carrier mobility in thin films or single crystals.
Table 1: Theoretical and Experimental Charge Carrier Mobility of Selected Anthracene (B1667546) Derivatives
| Compound Name | Mobility Type | Theoretical Mobility (cm²V⁻¹s⁻¹) | Experimental Mobility (cm²V⁻¹s⁻¹) |
| 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene (DPPVAnt) | Hole | 0.49 pku.edu.cn | Not specified |
| 2,6-bis-thiophene anthracene (DTAnt) | Hole | 0.069 pku.edu.cn | Not specified |
| 2,6-bis-thiophene anthracene (DTAnt) | Electron | 0.060 pku.edu.cn | Not specified |
| 2,6-bis[2-hexylthiophene]anthracene (DHTAnt) | Electron | 0.12 pku.edu.cn | Not specified |
Hole Transport Characteristics
Hole transport in organic semiconductors involves the movement of a positive charge, which is essentially the transfer of an electron from a neutral molecule to an adjacent cationic molecule. The efficiency of this process is largely dependent on the stability of the cationic state and the electronic coupling between neighboring molecules. In many anthracene derivatives, the planar and aromatic nature of the anthracene core provides a good foundation for efficient π-π stacking, which is crucial for effective hole transport. scispace.com The introduction of biphenyl (B1667301) groups at the 9 and 10 positions in 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene is expected to influence the highest occupied molecular orbital (HOMO) energy level and the intermolecular packing, thereby affecting the hole transport characteristics. Theoretical studies on related anthracene derivatives have demonstrated that specific substitutions can lead to high hole mobilities. pku.edu.cn
Electron Transport Characteristics
Electron transport involves the movement of a negative charge, or an electron, from an anionic molecule to a neighboring neutral molecule. The efficiency of this process is primarily governed by the stability of the anionic state and the electronic coupling between adjacent molecules. Anthracene itself is known to be a competent electron-transporting material. The introduction of electron-withdrawing or electron-rich substituents can modulate the lowest unoccupied molecular orbital (LUMO) energy level, which in turn affects the electron injection and transport properties. For this compound, the biphenyl substituents will play a significant role in determining its electron transport capabilities. Studies on other anthracene derivatives have shown that strategic substitution can lead to materials with excellent electron mobility. pku.edu.cn
Ambipolar Transport Capabilities
Ambipolar transport refers to the ability of a material to conduct both holes and electrons simultaneously. This property is highly desirable for applications in organic light-emitting transistors (OLETs) and complementary logic circuits. The development of ambipolar organic semiconductors often involves the careful balancing of hole and electron mobilities. This can be achieved by designing molecules with appropriate HOMO and LUMO energy levels and favorable molecular packing that facilitates both types of charge transport. While specific data on the ambipolar nature of this compound is scarce, the general strategy for achieving ambipolarity in anthracene derivatives involves tuning the electronic properties through substitution to create balanced transport pathways for both charge carriers.
Reorganization Energy and Its Influence on Hopping Rates
In the context of charge transport in organic semiconductors, which is often described by a hopping mechanism, the reorganization energy (λ) is a crucial parameter. It represents the energy required to deform the geometry of a molecule and its surrounding environment upon a change in its charge state (i.e., from neutral to charged or vice versa). A lower reorganization energy generally leads to a higher charge hopping rate and, consequently, higher charge carrier mobility.
The total reorganization energy is composed of two components: the internal reorganization energy (λi), which is associated with the geometric relaxation of the molecule itself, and the external reorganization energy (λo), which arises from the relaxation of the surrounding medium. Theoretical calculations, often using density functional theory (DFT), are a common method to estimate the internal reorganization energy. While specific calculations for this compound were not found, studies on other organic molecules provide insight into the typical range of these values.
Impact of Molecular Packing and Energetic Disorder on Charge Transport
The arrangement of molecules in the solid state, known as molecular packing, has a profound impact on the charge transport properties of organic semiconductors. Efficient π-π stacking and strong intermolecular electronic coupling are essential for high charge carrier mobility. The crystal structure of a material dictates the distances and orientations between adjacent molecules, which in turn determine the charge transfer integrals.
Structure Property Relationship Studies in 9,10 Bis 1,1 Biphenyl 4 Yl Anthracene Derivatives
Systematic Analysis of Substituent Effects on Electronic and Optical Properties
The electronic and optical properties of anthracene (B1667546) derivatives are highly sensitive to the nature and position of substituents. Modifications to the core 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene structure, either on the anthracene unit or the peripheral biphenyl (B1667301) groups, can systematically tune its energy levels and light-emitting characteristics.
The introduction of electron-donating or electron-withdrawing groups alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Generally, electron-donating groups raise the HOMO level, while electron-withdrawing groups lower the LUMO level, both of which tend to decrease the HOMO-LUMO energy gap. beilstein-journals.org This reduction in the energy gap typically results in a bathochromic (red) shift in both the absorption and emission spectra. nih.gov For instance, studies on various 9,10-disubstituted anthracenes show that increasing the conjugation length or the electron-withdrawing ability of the substituents leads to a red-shift in the absorption and emission wavelengths. nih.gov
A computational study using density functional theory (DFT) on substituted anthracenes found a correlation between the Hammett sigma parameter (σp+) of the substituents and the resulting excitation energies. nih.gov For all studied cases of substitution, the energy was red-shifted compared to the parent anthracene. nih.gov For example, attaching perfluorobenzyl groups to the 9 and 10 positions of anthracene results in a derivative, 9,10-ANTH(BnF)₂, with a reduced HOMO-LUMO gap of 3.05 eV compared to 3.28 eV for unsubstituted anthracene. beilstein-journals.org This leads to a red-shifted emission maximum at 416 nm, producing a deeper blue fluorescence. beilstein-journals.orgnih.gov
The position of the substituent is also critical. Placing substituents along the short axis of the anthracene molecule (positions 9 and 10) has a pronounced effect. Attaching bulky or π-conjugated groups at these positions is a common strategy to enhance photoluminescence efficiency in the solid state by preventing intermolecular π-π stacking. nih.gov Furthermore, introducing donor-acceptor pairs can significantly influence the electronic properties, a principle often used in designing materials with specific charge-transport or emissive characteristics. nih.gov
The following table summarizes the impact of different substituents on the electronic and optical properties of various anthracene derivatives, illustrating the general principles applicable to the this compound family.
Table 1: Effect of Substitution on the Electronic and Optical Properties of Anthracene Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max Emission λ (nm) | Key Finding | Source |
|---|---|---|---|---|---|---|
| Anthracene (ANTH) | - | - | 3.28 | ~401 | Baseline for comparison. | beilstein-journals.org |
| 9,10-Bis(perfluorobenzyl)anthracene | - | - | 3.05 | 416 | Electron-withdrawing groups lower the energy gap and red-shift emission. | beilstein-journals.orgnih.gov |
| 2,6-Bis(p-dihexylaminostyryl)anthracene derivatives | - | - | - | Varies | Emission wavelength increases with the conjugation length and electron-withdrawing ability of 9,10-substituents. | nih.gov |
| 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-CBPEA) | - | - | - | ~495 | Substitution at the 1-position causes a ~15 nm red-shift compared to the parent BPEA. | chemrxiv.org |
| TPO-AP | - | - | - | 443 | Introducing a weak electron-accepting oxazole (B20620) group onto the anthracene core of a dual-core system. | nih.gov |
Correlation between Molecular Conformation and Photophysical Behavior
The three-dimensional arrangement of the biphenyl groups relative to the central anthracene plane is a critical determinant of the photophysical behavior of this compound and its derivatives. In dilute solutions, many luminogens suffer from fluorescence quenching due to energy loss through intramolecular rotations and vibrations. However, the bulky nature of the substituents at the 9 and 10 positions creates a twisted, non-planar conformation. This inherent steric hindrance plays a key role in the phenomenon of Aggregation-Induced Emission (AIE).
AIE is a process where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. acs.orgnih.gov The mechanism is often attributed to the restriction of intramolecular rotation (RIR). acs.orgnih.gov For molecules like this compound, the phenyl rings can rotate in solution, providing non-radiative decay pathways for the excited state. In the aggregated state, these rotations are physically hindered by intermolecular interactions, which blocks the non-radiative channels and forces the excited state to decay radiatively, thus "turning on" the fluorescence. acs.orgnih.gov
Crystal structure analyses of related 9,10-diheteroarylanthracene derivatives confirm that they adopt nonplanar conformations due to intramolecular torsional effects. rsc.org This twisted structure is essential for their AIE activity. rsc.org Similarly, a dual-core chromophore combining anthracene and pyrene (B120774) was designed to maintain a dihedral angle of approximately 90 degrees between the two moieties, effectively preventing the planar stacking that leads to the formation of non-emissive excimers. nih.gov
Conversely, if the molecular design allows for significant π-π stacking in the solid state, it can lead to Aggregation-Caused Quenching (ACQ). This is a common problem for planar aromatic molecules, where the formation of excimers or other aggregate species creates low-energy traps that decay non-radiatively. rsc.orgnih.gov The rational design of this compound derivatives, therefore, hinges on controlling the molecular conformation to inhibit these quenching pathways. By attaching bulky side groups or creating a highly twisted architecture, it is possible to suppress ACQ and promote efficient solid-state emission. nih.govnih.gov
Rational Design Principles for Optimized Performance
Building on the understanding of substituent effects and conformational control, several rational design principles have been established to create high-performance materials based on the this compound framework, particularly for OLED applications.
Steric Hindrance to Prevent Aggregation-Caused Quenching (ACQ): A primary design strategy is the introduction of bulky substituents at the 9 and 10 positions of the anthracene core. nih.gov The biphenyl groups in the parent compound already serve this purpose well. This steric bulk disrupts intermolecular π-π stacking in the solid state, minimizing the formation of excimers and suppressing fluorescence self-quenching, which is crucial for maintaining high emission efficiency in thin films. beilstein-journals.orgnih.gov
Tuning Emission Color through Conjugation and Donor-Acceptor Groups: The emission color can be precisely controlled by modifying the electronic structure. Extending the π-conjugation of the side groups, for example by replacing biphenyl with larger aromatic systems, generally leads to a red-shift in emission. nih.gov A more versatile approach is to create a donor-acceptor (D-A) structure. By attaching electron-donating groups to one part of the molecule and electron-accepting groups to another, the HOMO-LUMO gap can be systematically tuned across the visible spectrum. This principle is widely used to develop emitters ranging from blue to red. rsc.org
Enhancing Charge Balance and Transport: For efficient OLEDs, the emitting material should ideally possess good charge transport properties to ensure a high rate of electron-hole recombination within the emissive layer. By synthesizing a series of derivatives with varying electron-donating or electron-withdrawing substituents, the electron and hole injection/transport capabilities can be modulated. researchgate.net For instance, incorporating a weak electron-accepting oxazole unit into an anthracene-pyrene dual-core structure was shown to enhance charge balance and improve device efficiency. nih.gov
Rigidification for High Quantum Yield: Restricting intramolecular vibrations and rotations can suppress non-radiative decay pathways and increase the photoluminescence quantum yield (PLQY). This can be achieved by creating more rigid molecular structures, for example, by fusing aromatic rings or introducing intramolecular hydrogen bonds. nih.gov While the biphenyl groups in this compound are rotationally active, their restriction in the aggregate state is a key feature of its AIE properties. acs.org
By combining these principles, researchers can rationally design novel derivatives of this compound with tailored properties, such as high solid-state efficiency, specific emission colors, and improved device stability for advanced optoelectronic applications. rsc.org
Influence of Molecular Architecture on Excited State Lifetimes and Quantum Yields
The efficiency of a light-emitting molecule is quantified by its photoluminescence quantum yield (PLQY or Φ), which is the ratio of photons emitted to photons absorbed. The PLQY is intrinsically linked to the rates of radiative (k_r) and non-radiative (k_nr) decay from the excited state, and by extension, to the excited-state lifetime (τ). The molecular architecture of this compound derivatives profoundly influences these parameters.
The introduction of bulky substituents at the 9 and 10 positions, a defining feature of this molecular family, is a key strategy for achieving high quantum yields in the solid state. By preventing molecular aggregation and the formation of non-emissive excimer traps, the non-radiative decay pathways are suppressed, leading to higher PLQY. nih.gov For instance, a derivative featuring bulky dendrons attached to a 9,10-disubstituted anthracene core showed significantly reduced fluorescence quenching in films. nih.gov Similarly, a deep-blue emitting derivative, 9,10-ANTH(BnF)₂, was found to have a high PLQY of 0.85, attributed in part to its solid-state packing that limits π–π interactions. nih.gov
The nature of the π-conjugated system also affects the radiative decay rate. Extending the π-conjugation, such as in 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives, can lead to larger fluorescence transition dipoles and consequently shorter natural radiative lifetimes, in the range of 2.5-4.4 ns. nih.gov Some BPEA derivatives are reported to have a quantum yield approaching 1 (or 100%) in solution.
Aggregation-Induced Emission (AIE) is another architectural effect that directly boosts quantum yields in the solid state. For example, by encapsulating the AIE-active molecule 9,10-divinyl anthracene (DSA) within a polymer matrix to form organic dots, a high quantum yield of up to 28.9% was achieved. nih.gov The restriction of intramolecular rotation in the aggregated state closes non-radiative channels, enhancing the quantum yield.
The excited state lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is the inverse of the sum of the radiative and non-radiative decay rates. Anchoring chromophores to a central metal complex can create a "triplet reservoir effect," which can extend the luminescence lifetime significantly. db-thueringen.de For example, attaching two phenyl anthracene units to a ruthenium(II) complex resulted in a luminescence lifetime of over 100 µs, more than 40 times longer than the reference complex, which in turn boosted its efficiency in subsequent energy transfer processes. db-thueringen.de
The following table presents photophysical data for several anthracene derivatives, illustrating how molecular structure influences quantum yield and lifetime.
Table 2: Photophysical Properties of Selected Anthracene Derivatives
| Compound | Quantum Yield (Φ) | Excited State Lifetime (τ) | Conditions/Notes | Source |
|---|---|---|---|---|
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | 1.0 | - | In cyclohexane (B81311) solution. | |
| BPEA Derivatives | - | 2.5 - 4.4 ns (natural radiative lifetime) | In solution; shorter than unsubstituted anthracene. | nih.gov |
| 9,10-Bis(perfluorobenzyl)anthracene | 0.85 | - | High solid-state PLQY. | nih.gov |
| 9,10-Divinyl anthracene (DSA) AIE Dots | 28.9% | - | Encapsulated in PSMA polymer. | nih.gov |
| TPO-AP | 88% | - | In solution. | nih.gov |
| AP-TPO | 82% | - | In solution. | nih.gov |
Supramolecular Architectures and Self Assembly Phenomena
Aggregation Behavior in Solution and Solid State
In solution, the aggregation of 9,10-disubstituted anthracene (B1667546) derivatives is a well-documented phenomenon. For many such molecules, increasing the concentration in a poor solvent can lead to the formation of aggregates. While specific studies on the aggregation of 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene in solution are not extensively detailed in available literature, the behavior of structurally related compounds provides valuable insights. For instance, derivatives of 9,10-distyrylanthracene (B86952) (DSA) exhibit faint emission in solution but become intensely emissive in their crystalline state, a property known as aggregation-induced emission (AIE). polymer.cn This is attributed to the restriction of intramolecular torsion in the aggregated state, which minimizes non-radiative decay pathways. polymer.cn It is plausible that this compound exhibits similar AIE or aggregation-caused quenching (ACQ) behavior depending on the specific packing and intermolecular interactions in the aggregated state.
In the solid state, the aggregation is more pronounced, leading to the formation of crystalline or amorphous films. The bulky biphenyl (B1667301) substituents are known to suppress intermolecular interactions due to steric hindrance, which can enhance fluorescence emission. mdpi.com However, the planarity of the anthracene core still allows for significant intermolecular interactions that dictate the solid-state packing. mdpi.com The final morphology and properties of the solid-state material are highly dependent on the preparation method and the interplay of various non-covalent forces.
Mechanisms of Molecular Self-Assembly
The spontaneous organization of this compound molecules into well-defined supramolecular structures is governed by a delicate balance of several non-covalent interactions.
Aromatic π-stacking interactions are a dominant force in the self-assembly of PAHs. rsc.org In the case of anthracene derivatives, these interactions can lead to various packing motifs, such as herringbone or lamellar arrangements. rsc.org For 9,10-disubstituted anthracenes, the substituents on the anthracene core play a crucial role in modulating the π-π stacking. polymer.cn The bulky biphenyl groups in this compound are expected to influence the stacking arrangement significantly. Depending on the torsional angle between the anthracene core and the biphenyl substituents, either face-to-face or offset π-stacking of the anthracene moieties can occur. mdpi.comresearchgate.net These different stacking geometries will have a profound impact on the electronic properties of the resulting assembly.
| Interaction Type | Description | Potential Impact on this compound |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Dictates the packing of anthracene cores, influencing charge transport and photophysical properties. |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability of the supramolecular assembly. |
| CH-π Interactions | A form of hydrogen bonding where a C-H bond acts as the hydrogen bond donor to a π-system. | Can influence the orientation of the biphenyl groups relative to the anthracene core of neighboring molecules. |
This table provides a general overview of potential non-covalent interactions. Specific experimental data for this compound is needed for a precise description.
Control over Molecular Organization and Film Morphology
The ability to control the molecular organization within thin films is critical for the application of these materials in electronic devices such as organic light-emitting diodes (OLEDs). researchgate.netrsc.org The morphology of the film, including the orientation of the molecules and the degree of crystallinity, directly impacts charge transport and light-emitting efficiency. For anthracene derivatives, the bulky substituents at the 9 and 10 positions are known to influence film formation and morphological stability. rsc.org
Photoresponsive Behavior within Supramolecular Assemblies
The photochemical behavior of anthracene and its derivatives is a well-studied area, with the [4+4] photocycloaddition reaction being a hallmark of this class of compounds. mdpi.com This reaction, which leads to the formation of a dimer, is highly dependent on the spatial arrangement of the anthracene moieties. In supramolecular assemblies, the pre-organized nature of the molecules can facilitate or inhibit this photoreaction.
The bulky biphenyl groups in this compound are expected to sterically hinder the [4+4] photodimerization. mdpi.com However, within a specific crystal packing or aggregated state, the anthracene cores might be brought into close proximity, potentially enabling a photoreaction. The photoresponsive behavior of such assemblies could lead to changes in their optical and electronic properties, making them interesting candidates for applications in photoswitchable materials and optical data storage. While direct evidence for the photoresponsive behavior of this compound assemblies is limited, the rich photochemistry of the anthracene core suggests that this is a promising avenue for future research.
Applications in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
The compound 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene, along with other anthracene (B1667546) derivatives, has been extensively explored for its use in OLEDs. Anthracene-based materials are favored due to their excellent photoluminescence, electroluminescence, and electrochemical properties, making them suitable as core components for blue fluorescent materials. mdpi.com
Development as Host Materials for Blue Emission
Anthracene and its derivatives are well-established as host materials in the emissive layer of blue OLEDs. mdpi.com The introduction of bulky substituents at the 9 and 10 positions of the anthracene core is a common strategy to prevent intermolecular aggregation in the solid state, which in turn leads to the formation of amorphous compounds with efficient blue electroluminescence. researchgate.net
To enhance the thermal and amorphous properties of host materials, researchers have focused on increasing the molecular weight and introducing asymmetry. For instance, the host material 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) was designed to improve upon the performance of 9-(naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (B1593206) (α,β-ADN). mdpi.com In a device using 2-NaAn-1-PNa as the host, a high external quantum efficiency (EQE) of 8.3% and a current efficiency of 9.3 cd/A were achieved at a current density of 10 mA/cm². mdpi.com
Derivatives such as spirobenzo[c]fluorene-7,9′-fluorene-based compounds have also been developed as host materials for blue OLEDs. For example, 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) has been used as a host material with dopants like Bis[4-(di-p-N,N-diphenylamino)styryl]stilbene (DSA-Ph). An OLED device with this configuration exhibited blue electroluminescence at 468 nm and a luminance efficiency of 7.03 cd/A at 7V. researchgate.netrsc.org
Table 1: Performance of Selected Anthracene-Based Host Materials in Blue OLEDs
| Host Material | Dopant | EQE (%) | Current Efficiency (cd/A) | Emission Peak (nm) | CIE Coordinates |
| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | 8.3 | 9.3 | 460 | (0.133, 0.141) mdpi.com |
| BH-9PA | DSA-Ph | - | 7.03 | 468 | - researchgate.netrsc.org |
| α,β-ADN | - | 9.25 | 9.67 | - | - mdpi.com |
Emitter Materials for Deep-Blue and Pure-Blue Electroluminescence
Derivatives of this compound are also employed as emitter materials, particularly for achieving deep-blue and pure-blue electroluminescence. A significant challenge in OLED technology is the development of efficient and stable blue fluorescent emitters. nih.gov Introducing bulky groups at the 9 and 10 positions of the anthracene core is a key strategy to limit π–π intermolecular interactions and suppress fluorescence self-quenching. nih.gov
For instance, 2-tert-butyl-9,10-bis(3,5-diphenylbiphenyl-4′-yl)anthracene has been synthesized and used as an emitting layer in a non-doped OLED. This device achieved a maximum EQE of 4.0% with a Commission Internationale de l'Eclairage (CIE) coordinate of (0.16, 0.10), demonstrating stable and pure deep-blue emission. nih.gov Another derivative, 2-tert-butyl-9,10-bis(3,5-diphenylphenyl)anthracene, when used as the emitter, resulted in an OLED with a maximum EQE of 4.2% and a CIE coordinate of (0.16, 0.06). nih.gov
Furthermore, the compound 9,10-bis(perfluorobenzyl)anthracene has been synthesized and shown to exhibit deep-blue fluorescence. Its emission spectrum reveals a deeper blue fluorescence compared to other 9,10-anthracene derivatives. nih.govbeilstein-journals.org This compound also demonstrates a high photoluminescence quantum yield of 0.85 and improved photostability, making it a promising candidate for a deep-blue OLED emitter. nih.gov
Table 2: Performance of Anthracene-Based Emitter Materials in OLEDs
| Emitter Material | Device Type | Max. EQE (%) | CIE Coordinates |
| 2-tert-butyl-9,10-bis(3,5-diphenylbiphenyl-4′-yl)anthracene | Non-doped | 4.0 | (0.16, 0.10) nih.gov |
| 2-tert-butyl-9,10-bis(3,5-diphenylphenyl)anthracene | Non-doped | 4.2 | (0.16, 0.06) nih.gov |
Utilization as Electron and Hole Transport Layers
Anthracene derivatives can also function as electron and hole transport layers in OLEDs. An ideal electron transport layer (ETL) should possess a LUMO (Lowest Unoccupied Molecular Orbital) level that is less negative than that of the anthracene in a subsequent ETL. google.com In some device architectures, a second ETL consisting of an anthracene derivative is placed between the first ETL and the cathode to facilitate electron transport. google.com
For hole transport, a mixed layer of cesium carbonate and an anthracene-based bis-stilbene derivative, 4,4′-bis[(N-carbazole)anthracylic-vinyl]biphenyl (BABCz), has been used as an electron transport layer, while molybdenum oxide served as the hole transport layer in an inverted OLED structure. mdpi.com
Strategies for Efficiency Enhancement in OLED Devices
Several strategies are employed to enhance the efficiency of OLEDs that utilize anthracene derivatives. One approach is the use of exciplex-forming co-hosts in phosphorescent OLEDs (PHOLEDs), which can lead to high efficiency with low roll-off and low driving voltage. nih.gov By engineering efficient Förster energy transfer from an interface exciplex, a high EQE of 27% has been achieved in orange PHOLEDs at a low dopant concentration. nih.gov
Another method involves the use of a stacked anode structure, such as 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN)/Ag/HAT-CN. OLEDs with this transparent electrode have shown a current efficiency almost two times higher than those with a standard indium tin oxide (ITO) anode. nih.gov
Furthermore, attaching microlens array films to the OLED substrate can significantly improve light extraction. This technique has been shown to enhance the luminous current efficiency by up to 35% and the luminous power efficiency by up to 40%. researchgate.net
Organic Field-Effect Transistors (OFETs)
Anthracene and its derivatives are valuable as the active layer in organic field-effect transistors (OFETs). rsc.org Their planar structure promotes strong intermolecular interactions, and their appropriate energy levels contribute to high air stability. rsc.org The functionalization of the 9,10-positions of anthracene can be used to tune the thermal stability of the material without significantly affecting its optical properties. mdpi.com
Organic Photovoltaics (OPVs) and Photodetectors
The compound 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) has shown promise in the context of organic photovoltaics due to its ability to undergo singlet fission. scispace.com Singlet fission is a process where a high-energy singlet exciton (B1674681) is converted into two lower-energy triplet excitons, which can potentially increase the efficiency of solar cells. scispace.com BPEA is a strong blue light absorber with a high fluorescence quantum yield. scispace.com
Research on this compound as a Fluorescent Probe or Chemical Sensor Remains Limited
Despite its well-documented role in organic electronic devices, detailed research into the application of this compound as a fluorescent probe or chemical sensor is not extensively available in publicly accessible scientific literature. While the broader class of anthracene derivatives is widely explored for sensing applications, specific studies detailing the use of this particular compound for analyte detection, including performance data such as sensitivity and selectivity, are scarce.
The fundamental photophysical properties of anthracene and its derivatives, such as high fluorescence quantum yields and sensitivity to their chemical environment, make them attractive candidates for the development of fluorescent sensors. researchgate.netresearchgate.net The introduction of substituents at the 9 and 10 positions of the anthracene core is a common strategy to modulate its electronic and steric properties, which can in turn influence its effectiveness as a sensor. researchgate.net For instance, bulky substituents can prevent fluorescence self-quenching, a desirable trait for a robust fluorescent probe.
The general mechanisms by which anthracene-based fluorescent sensors operate are well-established. These often involve processes like photo-induced electron transfer (PET), where the interaction with an analyte can either switch on or quench the fluorescence signal. researchgate.net Anthracene derivatives have been successfully employed to detect a variety of analytes, including metal cations, anions, and nitroaromatic compounds, which are often associated with explosives. researchgate.netrsc.org For example, some anthracene-based sensors exhibit fluorescence quenching upon binding with the GC sequences of DNA. researchgate.net
However, a thorough review of existing research reveals a lack of specific studies focused on this compound for these purposes. While its photophysical properties have been characterized, this has primarily been in the context of its application as an emitter in Organic Light Emitting Diodes (OLEDs). The specific interactions of this compound with various analytes and the corresponding changes in its fluorescence behavior have not been the subject of detailed investigation in the available literature.
Consequently, there is no specific data to populate tables regarding its performance as a fluorescent probe or chemical sensor for particular analytes. Further research would be necessary to explore and characterize the potential of this compound in the field of chemical sensing.
Concluding Remarks and Future Research Outlook
Advanced Molecular Engineering for Next-Generation Device Performance
The performance of OLEDs is intrinsically linked to the molecular architecture of the organic materials used. For anthracene (B1667546) derivatives like 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene, molecular engineering is a key strategy to enhance device efficiency, stability, and color purity. Future research will focus on several key areas of molecular design.
One promising approach is the introduction of bulky substituent groups to the anthracene core. This has been shown to suppress detrimental π-π stacking interactions between molecules in the solid state, which can lead to fluorescence quenching. By preventing this aggregation, the intrinsic luminescent properties of the individual molecules can be better preserved, leading to higher quantum yields. rsc.org
Furthermore, the creation of bipolar materials, which possess both hole-transporting and electron-transporting moieties, is a significant area of development. For anthracene-based emitters, incorporating electron-donating groups, such as carbazole (B46965) or triphenylamine, and electron-withdrawing groups can lead to materials with balanced charge transport properties. rsc.org This balanced transport is crucial for ensuring that charge recombination occurs efficiently within the emissive layer of the OLED, thereby maximizing light output. The strategic placement of these functional groups can also be used to tune the emission color, pushing it towards the deep-blue region of the spectrum, which is highly desirable for display applications. rsc.org
The table below summarizes key molecular engineering strategies and their expected impact on the performance of anthracene-based materials.
| Molecular Engineering Strategy | Target Property | Expected Outcome |
| Introduction of bulky substituents | Suppression of π-π stacking | Increased photoluminescence quantum yield, improved solid-state luminescence |
| Creation of bipolar molecules | Balanced charge transport | Higher recombination efficiency, improved device efficiency |
| Tuning of electron-donating and -withdrawing groups | Control of emission wavelength | Access to deep-blue emission, improved color purity |
Exploration of Novel Device Architectures and Integration Strategies
The integration of this compound and similar materials into novel device architectures is a critical area of ongoing research. One of the most significant developments is the use of these materials as hosts in thermally activated delayed fluorescence (TADF) OLEDs. TADF emitters can harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. In these devices, an appropriate host material is crucial for efficient energy transfer to the TADF dopant. Anthracene derivatives, with their high triplet energies, are excellent candidates for host materials, preventing back energy transfer from the dopant and ensuring high device efficiency.
Another area of exploration is the development of non-doped OLEDs. While the host-dopant system is common, non-doped devices offer simplified fabrication processes and potentially lower costs. For non-doped devices to be efficient, the emissive material itself must possess good charge-transporting properties and high solid-state luminescence. Molecular engineering efforts to create bipolar anthracene derivatives are therefore directly relevant to the development of high-performance, non-doped OLEDs. rsc.org
The integration of these materials also involves optimizing the interfaces between different layers of the OLED. For instance, using a thin layer of a material like 4,4-bis(2,2-diphenylvinyl)-1,1-biphenyl (DPVBi) as a hole-injection layer can significantly reduce the energy barrier for hole injection from the anode, leading to improved current and luminance efficiencies. nih.gov
The following table outlines different device architectures and the role that anthracene derivatives can play.
| Device Architecture | Role of Anthracene Derivative | Key Integration Strategy |
| Thermally Activated Delayed Fluorescence (TADF) OLED | Host Material | Doping the anthracene host with a TADF emitter, ensuring efficient energy transfer. |
| Non-Doped OLED | Emissive Layer | Utilizing a bipolar anthracene derivative with high solid-state luminescence efficiency. |
| Multi-layer OLEDs | Hole-Injection/Transport Layer | Optimizing the interface with the anode to reduce the hole injection barrier. |
The Role of Computational Design in Accelerating Materials Discovery
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in the design and discovery of new OLED materials. These methods allow researchers to predict the electronic and optical properties of molecules before they are synthesized, saving significant time and resources.
For anthracene derivatives, DFT calculations can be used to predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is crucial for designing materials with appropriate energy levels for efficient charge injection and transport in an OLED device. Furthermore, computational studies can elucidate the nature of electronic transitions, helping to predict the emission color and photoluminescence quantum yield of a new material. researchgate.net
Time-dependent DFT (TD-DFT) can be used to calculate the energies of excited states, providing insights into the mechanisms of fluorescence and phosphorescence. This is particularly important for the design of TADF materials, where a small energy gap between the lowest singlet and triplet excited states is required.
The table below highlights the key parameters that can be predicted using computational methods and their relevance to OLED performance.
| Computational Method | Predicted Property | Relevance to OLED Performance |
| Density Functional Theory (DFT) | HOMO/LUMO Energy Levels | Determines charge injection and transport efficiency. |
| Density Functional Theory (DFT) | Molecular Geometry | Influences solid-state packing and film morphology. |
| Time-Dependent DFT (TD-DFT) | Excited State Energies | Predicts emission color and potential for TADF. |
| Time-Dependent DFT (TD-DFT) | Absorption and Emission Spectra | Allows for pre-synthesis characterization of optical properties. |
Towards Sustainable and Scalable Synthesis and Manufacturing of Anthracene-Based Materials
The commercial viability of any new OLED material depends not only on its performance but also on the ability to synthesize and manufacture it in a sustainable and scalable manner. Future research in this area will focus on developing greener and more efficient synthetic routes to this compound and related compounds.
Traditional cross-coupling reactions, while effective, often rely on expensive and toxic catalysts and may require harsh reaction conditions. Green chemistry approaches aim to address these issues by using more environmentally benign reagents and solvents. For example, research into catalyst- and solvent-free reactions, such as solid-state grinding, offers a promising avenue for the synthesis of anthracene derivatives with high yields and minimal waste. researchgate.net The use of water as a reaction medium is another key aspect of green synthesis.
Scalability is another critical factor. Laboratory-scale syntheses often need to be adapted for large-scale industrial production. This requires the development of robust and reproducible synthetic protocols that can be implemented in a manufacturing setting.
In terms of manufacturing, solution-based processing techniques such as inkjet printing and slot-die coating are gaining traction as alternatives to the more established vacuum thermal evaporation method. These techniques offer the potential for lower-cost, large-area OLED production. The development of soluble anthracene derivatives is therefore a key research direction.
The following table summarizes the key considerations for the sustainable and scalable production of anthracene-based materials.
| Area of Focus | Key Challenge | Future Research Direction |
| Synthesis | Use of hazardous reagents and solvents | Development of green synthetic routes (e.g., solvent-free reactions, use of water as a solvent). |
| Scalability | Transition from lab-scale to industrial production | Optimization of reaction conditions for large-scale synthesis. |
| Manufacturing | High cost of vacuum deposition techniques | Development of soluble materials for solution-based processing (e.g., inkjet printing). |
Q & A
Q. What are the standard synthetic routes for 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene, and how is purity validated?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts to couple anthracene-9,10-diboronic acid derivatives with biphenyl halides. Post-synthesis, purity is validated using HPLC (high-performance liquid chromatography) and 1H/13C NMR spectroscopy to confirm structural integrity and absence of unreacted intermediates. For instance, Zhang et al. (2020) optimized reaction conditions (e.g., solvent, temperature) to achieve >95% yield .
Q. How are the photophysical properties (e.g., absorption/emission spectra) of this compound characterized experimentally?
UV-Vis absorption and fluorescence emission spectra are measured in solvents like toluene or THF using spectrophotometers. Quantum yield is determined via comparative methods with standards (e.g., quinine sulfate). Time-resolved fluorescence spectroscopy can assess excited-state lifetimes. For example, studies show this anthracene derivative exhibits strong blue fluorescence (λem ~450 nm) with high quantum efficiency (>0.8) in dilute solutions .
Advanced Research Questions
Q. How does aggregation affect the fluorescence behavior of this compound, and what methodologies resolve these effects?
In aggregated or solid states, aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE) may occur due to restricted intramolecular motion. Kim et al. (2006) demonstrated that nanoaggregates in aqueous media exhibit enhanced two-photon absorption (TPA) and fluorescence due to suppressed rotation of biphenyl groups. Techniques like dynamic light scattering (DLS) and scanning electron microscopy (SEM) characterize aggregate morphology, while computational modeling (e.g., PM3 semiempirical methods) predicts conformational dynamics .
Q. What strategies optimize this compound’s performance in organic light-emitting diodes (OLEDs)?
Device efficiency depends on charge transport balance and emission layer design . Tang and Vanslyke (1987) pioneered double-layer OLED structures using anthracene derivatives. For this compound, blending with electron-transport materials (e.g., TPBi) or doping into host matrices (e.g., CBP) improves electroluminescence. Atomic layer deposition (ALD) ensures uniform thin films, while cyclic voltammetry determines HOMO/LUMO levels for energy alignment .
Q. How do researchers address contradictions in reported fluorescence quantum yields across studies?
Discrepancies often arise from solvent polarity, concentration, or measurement protocols. Rigorous solvent degassing (to eliminate oxygen quenching) and standardized calibration (e.g., using integrating spheres) mitigate errors. Zhang et al. (2020) attributed lower yields in polar solvents to increased non-radiative decay, resolved by solvent optimization .
Methodological Challenges
Q. What computational methods predict the electronic structure and photophysical behavior of this compound?
Density functional theory (DFT) calculates ground-state geometries and frontier molecular orbitals, while time-dependent DFT (TD-DFT) models excited states. For TPA properties, quadratic response theory (using 6-31G* basis sets) predicts cross-sectional values. Kim et al. (2006) validated computational results against experimental TPA data, achieving R<sup>2</sup> >0.9 .
Q. How are batch-to-batch variations in synthesis minimized for reproducible device fabrication?
Statistical design of experiments (DoE) identifies critical parameters (e.g., catalyst loading, reaction time). High-throughput screening rapidly tests conditions, and quality-by-design (QbD) frameworks ensure consistency. For example, Zhang et al. (2020) reduced yield variability from ±15% to ±3% by controlling moisture levels during Suzuki coupling .
Emerging Applications
Q. Can this compound serve as a fluorescent probe for biological imaging, and what modifications are needed?
Functionalization with hydrophilic groups (e.g., PEG chains) enhances water solubility for cellular uptake. Kim et al. (2006) demonstrated two-photon bioimaging in live cells using nanoaggregates, achieving deep-tissue penetration with low phototoxicity. Coating with targeting ligands (e.g., folate) improves specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
